1,3-Propanediyl dilaurate
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Overview
Description
Preparation Methods
1,3-Propanediyl dilaurate can be synthesized through various methods. One common synthetic route involves the esterification of 1,3-propanediol with lauric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial production methods often utilize enzymatic processes to achieve higher specificity and yield. Lipase-catalyzed esterification is a popular method, where lipase enzymes are used to catalyze the reaction between 1,3-propanediol and lauric acid under mild conditions .
Chemical Reactions Analysis
1,3-Propanediyl dilaurate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts for hydrolysis, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions are 1,3-propanediol, lauric acid, and their respective derivatives .
Scientific Research Applications
1,3-Propanediyl dilaurate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-propanediyl dilaurate involves its interaction with biological membranes and enzymes. As a diester, it can integrate into lipid bilayers, altering membrane fluidity and permeability . Additionally, it can be hydrolyzed by esterases to release 1,3-propanediol and lauric acid, which can exert antimicrobial effects by disrupting microbial cell membranes .
Comparison with Similar Compounds
1,3-Propanediyl dilaurate can be compared with other similar compounds such as:
1,2-Propanediyl dilaurate: Similar in structure but with ester groups at different positions, leading to different physical and chemical properties.
1,3-Dipalmitin: Another diester but derived from palmitic acid, which has a longer carbon chain than lauric acid, affecting its solubility and melting point.
1,3-Dioleoyl glycerol: A diester derived from oleic acid, which is unsaturated, leading to different reactivity and applications.
This compound is unique due to its specific esterification pattern and the properties conferred by lauric acid, such as its antimicrobial activity and biocompatibility .
Properties
CAS No. |
26719-54-0 |
---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3-dodecanoyloxypropyl dodecanoate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-9-11-13-15-17-19-22-26(28)30-24-21-25-31-27(29)23-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
RREUCPUHQJKHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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